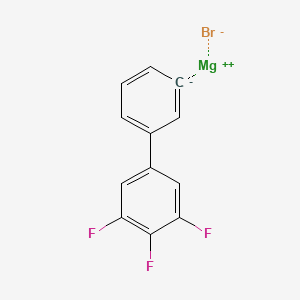
3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of trifluorophenyl groups enhances its reactivity and selectivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trifluorophenyl)phenylmagnesium bromide typically involves the reaction of 3,4,5-trifluorobromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
3,4,5-Trifluorobromobenzene+Mg→3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in specialized reactors designed to handle large volumes and maintain an inert atmosphere. The purity of the reagents and solvents is crucial to ensure high yields and minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in aromatic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organometallic compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common substrates.
Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Aromatic Compounds: Result from substitution reactions with halides.
Applications De Recherche Scientifique
3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Widely used to form complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of advanced materials with specific properties.
Agricultural Chemistry: Involved in the synthesis of agrochemicals.
Mécanisme D'action
The compound acts as a nucleophile, attacking electrophilic centers in substrates. The magnesium atom coordinates with the oxygen in carbonyl compounds, facilitating the nucleophilic attack by the carbon atom bonded to magnesium. This results in the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Lacks the trifluorophenyl groups, making it less reactive.
3-(2,4,6-Trifluorophenyl)phenylmagnesium Bromide: Similar structure but different fluorine substitution pattern.
Uniqueness
The presence of trifluorophenyl groups in 3-(3,4,5-trifluorophenyl)phenylmagnesium bromide enhances its reactivity and selectivity, making it a valuable reagent in organic synthesis. Its unique structure allows for specific interactions with substrates, leading to high yields and selectivity in reactions.
Propriétés
Formule moléculaire |
C12H6BrF3Mg |
|---|---|
Poids moléculaire |
311.38 g/mol |
Nom IUPAC |
magnesium;1,2,3-trifluoro-5-phenylbenzene;bromide |
InChI |
InChI=1S/C12H6F3.BrH.Mg/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h1-2,4-7H;1H;/q-1;;+2/p-1 |
Clé InChI |
XQIDMMKWWMCDBL-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)C2=CC(=C(C(=C2)F)F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


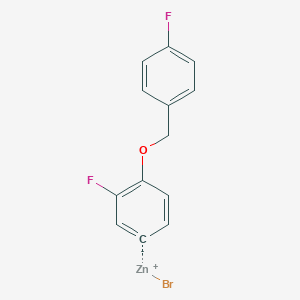
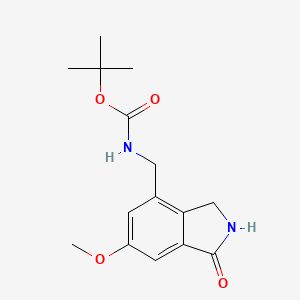
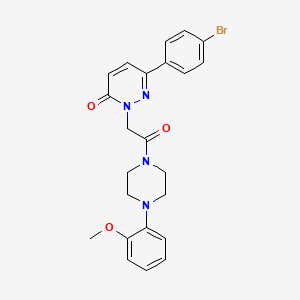
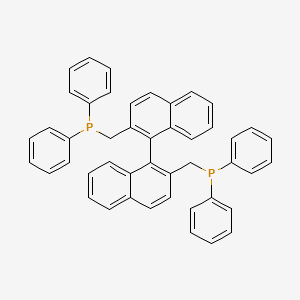
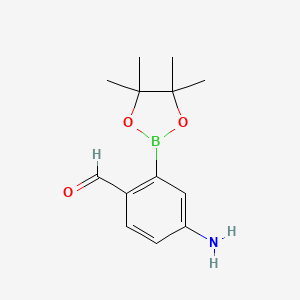
![2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)
![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14884835.png)
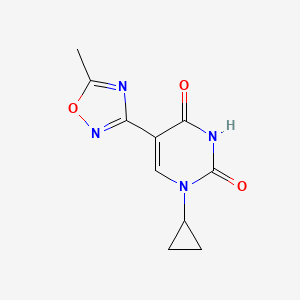




![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
